3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
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Description
3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide, also known as AZOB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of benzamide sulfonamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Scientific Research Applications
Heterocyclic Synthesis
A study by François-Endelmond et al. (2010) presents a phosphine-mediated construction method for creating 1,4-oxazepines and 1,3-oxazines, showcasing a route to biologically active heterocycles under mild conditions. This method could potentially be applied to or inspire approaches for synthesizing related structures, including "3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide" derivatives (François-Endelmond et al., 2010).
Ionic Liquids
Belhocine et al. (2011) explored azepanium ionic liquids, derived from azepane, for their potential in green chemistry applications. The synthesis of these ionic liquids demonstrates the versatility of azepane-based compounds in creating environmentally friendly materials (Belhocine et al., 2011).
Continuous Microreactor Networks
Ott et al. (2016) conducted a life cycle assessment of rufinamide synthesis, highlighting the advantages of continuous solvent- and catalyst-free flow processes. This research provides insights into the efficient production of heterocyclic pharmaceuticals, which could be applicable to the synthesis of related compounds (Ott et al., 2016).
Phosphine-Catalyzed Reactions
A study by Zhang et al. (2019) on phosphine-catalyzed reactions for synthesizing benzo[b]azepin-3-ones could offer a synthetic pathway applicable to the construction of complex structures like "3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide" (Zhang et al., 2019).
Rhodium-Catalyzed C-H Activation
Cui et al. (2013) described a Rh(III)-catalyzed C–H activation/cycloaddition process for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones. This method's efficiency and mild conditions may be relevant for synthesizing compounds with similar structural complexity (Cui et al., 2013).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(17-15-8-11-23-18-15)13-6-5-7-14(12-13)24(21,22)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPVCJGFHFIRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide |
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